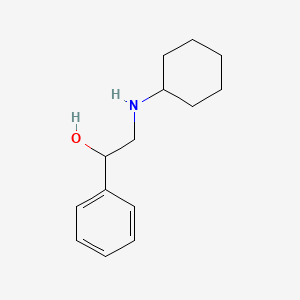

2-Cyclohexylamino-1-phenylethanol

Description

The exact mass of the compound 2-Cyclohexylamino-1-phenylethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62916. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Cyclohexylamino-1-phenylethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexylamino-1-phenylethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclohexylamino)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13/h1,3-4,7-8,13-16H,2,5-6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYFTHDLBGNHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501265137 | |

| Record name | α-[(Cyclohexylamino)methyl]benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501265137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6589-48-6 | |

| Record name | α-[(Cyclohexylamino)methyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6589-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl alcohol, alpha-(cyclohexylamino)methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006589486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexylamino-1-phenylethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-[(Cyclohexylamino)methyl]benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501265137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclohexylamino-1-phenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclohexylamino-1-phenylethanol: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylamino-1-phenylethanol is a substituted β-amino alcohol with a chemical structure suggestive of potential pharmacological activity, given its relation to the phenylethanolamine class of compounds. Molecules of this class are known to interact with adrenergic receptors, playing roles as agonists or antagonists, and thus have applications in cardiovascular and respiratory medicine. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential pharmacological characteristics of 2-Cyclohexylamino-1-phenylethanol, based on available scientific information.

Physicochemical Properties

2-Cyclohexylamino-1-phenylethanol, with the CAS Number 6589-48-6, is a solid at room temperature.[1] Its fundamental properties are summarized in the table below. Spectroscopic data from the NIST WebBook, including infrared and mass spectra, are available for this compound, providing valuable information for its identification and characterization.[2][3]

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁NO | [2][4][5] |

| Molecular Weight | 219.32 g/mol | [2][4][5] |

| CAS Number | 6589-48-6 | [2][4][5] |

| Melting Point | 89 °C | [1] |

| Boiling Point | 147 °C (at 1 Torr) | [1] |

| Density | 1.04±0.1 g/cm³ (Predicted) | [1] |

| pKa | 13.99±0.20 (Predicted) | [1] |

Synthesis of 2-Cyclohexylamino-1-phenylethanol

The most direct and common method for the synthesis of 2-Cyclohexylamino-1-phenylethanol is through the nucleophilic ring-opening of styrene oxide with cyclohexylamine. This reaction is a classic example of the aminolysis of an epoxide, a versatile and widely used method for the preparation of β-amino alcohols.

Reaction Scheme

The overall reaction is as follows:

Caption: Synthesis of 2-Cyclohexylamino-1-phenylethanol.

Experimental Protocol (Proposed)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve styrene oxide in a suitable solvent such as ethanol or isopropanol.

-

Addition of Amine: Add an equimolar amount or a slight excess of cyclohexylamine to the solution. The use of an excess of the amine can help to drive the reaction to completion and minimize the formation of diadducts.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water to remove any unreacted amine and other water-soluble impurities.

-

Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford pure 2-Cyclohexylamino-1-phenylethanol.

Spectroscopic Data

The NIST WebBook provides access to the gas-phase infrared (IR) spectrum and the mass spectrum (electron ionization) for 2-Cyclohexylamino-1-phenylethanol.[2][3] These spectra are crucial for the structural confirmation of the synthesized product.

-

Infrared (IR) Spectrum: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the alcohol group (around 3300-3500 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-H stretches of the aromatic and aliphatic moieties, and C-O and C-N stretching vibrations.

-

Mass Spectrum: The mass spectrum will show the molecular ion peak (M⁺) at m/z 219, corresponding to the molecular weight of the compound. Fragmentation patterns will be consistent with the structure, likely showing loss of water, and cleavage of the C-C bond between the hydroxyl-bearing carbon and the amino-substituted carbon.

Potential Pharmacological Properties and Mechanism of Action

Direct pharmacological studies on 2-Cyclohexylamino-1-phenylethanol are not extensively reported in the public domain. However, its structural similarity to known adrenergic agents allows for informed hypotheses regarding its potential biological activity.

Structural Analogy to Adrenergic Agents

2-Cyclohexylamino-1-phenylethanol belongs to the phenylethanolamine class of compounds. This structural motif is the backbone of many endogenous catecholamines (e.g., norepinephrine, epinephrine) and synthetic drugs that interact with adrenergic receptors (α and β). The key structural features include a phenyl ring, an ethanolamine side chain, and a substituent on the amino group. The nature of the substituent on the nitrogen atom is a critical determinant of the activity and selectivity for α- and β-adrenergic receptors.

Hypothesized Mechanism of Action: Adrenergic Receptor Interaction

Given its structure, 2-Cyclohexylamino-1-phenylethanol is a strong candidate for interaction with β-adrenergic receptors. The N-cyclohexyl group is a bulky, lipophilic substituent, which often favors interaction with β-adrenoceptors over α-adrenoceptors. It is plausible that this compound acts as a β-adrenergic agonist or antagonist.

-

As a β-Adrenergic Agonist: If it acts as an agonist, it would stimulate the receptor, leading to a cascade of intracellular events mediated by G-proteins and adenylyl cyclase, resulting in an increase in cyclic AMP (cAMP). This could lead to physiological responses such as smooth muscle relaxation (e.g., bronchodilation), and increased heart rate and contractility.

-

As a β-Adrenergic Antagonist: Conversely, if it acts as an antagonist (a "beta-blocker"), it would bind to the receptor without activating it, thereby blocking the effects of endogenous catecholamines. This would lead to a decrease in heart rate, blood pressure, and cardiac output.

The following diagram illustrates the general signaling pathway for β-adrenergic receptor activation.

References

- 1. 2-CYCLOHEXYLAMINO-1-PHENYLETHANOL CAS#: 6589-48-6 [amp.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 4. 2-Cyclohexylamino-1-phenylethanol [webbook.nist.gov]

- 5. Sciencemadness Discussion Board - Phenylethanolamine from styrene - Powered by XMB 1.9.11 [sciencemadness.org]

physical and chemical properties of 2-Cyclohexylamino-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Cyclohexylamino-1-phenylethanol, a secondary amino alcohol with potential applications in pharmaceutical research and development. This document collates available data on its identity, physicochemical characteristics, and spectral information. While experimental data for some properties of this specific molecule are limited, this guide also draws upon information from closely related compounds to provide a predictive context for its behavior.

Core Compound Information

2-Cyclohexylamino-1-phenylethanol is an organic compound featuring a phenyl group and a cyclohexylamino group attached to an ethanol backbone. Its structure suggests potential for various chemical reactions and biological activities, characteristic of amino alcohols.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-(Cyclohexylamino)-1-phenylethanol |

| Synonyms | Benzenemethanol, α-[(cyclohexylamino)methyl]-; Benzyl alcohol, α-((cyclohexylamino)methyl)-; Ethanol, 2-cyclohexylamino-1-phenyl-[1][2][3] |

| CAS Number | 6589-48-6[1][2][3] |

| Molecular Formula | C₁₄H₂₁NO[2][4] |

| Molecular Weight | 219.32 g/mol [2][4] |

Physicochemical Properties

The physicochemical properties of 2-Cyclohexylamino-1-phenylethanol are crucial for its handling, formulation, and understanding its behavior in biological systems. While experimentally determined data are sparse, predicted values and data from analogous compounds provide valuable insights.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 89 °C (Predicted) | ChemicalBook |

| Boiling Point | 147 °C at 1 Torr (Predicted) | ChemicalBook |

| Solubility | Data not available. Expected to be soluble in organic solvents. Limited solubility in water is anticipated based on its structure. | - |

| Physical State | Solid (Predicted based on melting point) | - |

Spectral Data

Spectroscopic data is essential for the identification and structural elucidation of 2-Cyclohexylamino-1-phenylethanol.

-

Mass Spectrometry: The NIST WebBook provides the mass spectrum (electron ionization) for this compound, which can be used for its identification in complex mixtures.[1][3]

-

Infrared (IR) Spectroscopy: An IR spectrum is also available from the NIST WebBook, showing characteristic absorption bands for the functional groups present in the molecule.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for 2-Cyclohexylamino-1-phenylethanol was not found in the literature search, typical chemical shifts for similar structures can be predicted. For instance, protons on the phenyl group would appear in the aromatic region (δ 7-8 ppm), while protons on the cyclohexyl ring and the ethanol backbone would be found in the aliphatic region (δ 1-5 ppm).

Experimental Protocols

Proposed Synthesis Workflow:

Caption: Proposed synthesis of 2-Cyclohexylamino-1-phenylethanol.

General Experimental Considerations:

-

Reaction Conditions: The reaction would likely be carried out in a suitable solvent, such as a polar aprotic solvent (e.g., acetonitrile) or an alcohol (e.g., ethanol), and may be heated to facilitate the reaction.

-

Purification: The crude product would likely be purified using standard techniques such as column chromatography on silica gel, eluting with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate).

-

Analysis: The purified product would be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with 2-Cyclohexylamino-1-phenylethanol. However, the amino alcohol structural motif is present in a wide range of biologically active molecules, including pharmaceuticals. Derivatives of the related compound, 2-amino-2-phenylethanol, have been investigated as β2-adrenoceptor agonists. Given its structure, 2-Cyclohexylamino-1-phenylethanol could potentially interact with various biological targets, and further research is warranted to explore its pharmacological profile.

Logical Relationship for a Hypothetical Pharmacological Screening:

Caption: A general workflow for drug discovery.

Conclusion

2-Cyclohexylamino-1-phenylethanol is a compound with a well-defined chemical structure for which some fundamental physicochemical and spectral data are available. However, a significant portion of its properties, including experimentally determined melting and boiling points, solubility, and its entire pharmacological profile, remains to be elucidated. The synthetic route via the reaction of styrene oxide and cyclohexylamine is highly plausible, and this guide provides a general framework for its synthesis and purification. This document serves as a foundational resource for researchers and professionals in drug development, highlighting the existing knowledge and underscoring the areas where further investigation is required to fully characterize this potentially valuable molecule.

References

2-Cyclohexylamino-1-phenylethanol molecular structure and stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and potential pharmacological significance of 2-Cyclohexylamino-1-phenylethanol. This document is intended to serve as a core resource for researchers and professionals engaged in drug discovery and development.

Molecular Structure and Properties

2-Cyclohexylamino-1-phenylethanol is a β-amino alcohol with the molecular formula C₁₄H₂₁NO and a molecular weight of 219.32 g/mol .[1][2][3][4] Its structure features a central ethanol backbone substituted with a phenyl group at the C1 position and a cyclohexylamino group at the C2 position. The presence of a hydroxyl group and a secondary amine imparts both hydrogen-bond donor and acceptor capabilities, influencing its physicochemical properties such as solubility and potential for biological interactions.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | 2-(Cyclohexylamino)-1-phenylethan-1-ol | |

| Synonyms | Benzenemethanol, α-[(cyclohexylamino)methyl]-; Benzyl alcohol, α-((cyclohexylamino)methyl)- | [1][2] |

| CAS Number | 6589-48-6 | [1][2][3] |

| Molecular Formula | C₁₄H₂₁NO | [1][2][3] |

| Molecular Weight | 219.3226 g/mol | [1][2] |

| InChI | InChI=1S/C14H21NO/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13/h1,3-4,7-8,13-16H,2,5-6,9-11H2 | [1][2] |

| InChIKey | ISYFTHDLBGNHQW-UHFFFAOYSA-N | [1][2] |

Spectroscopic data, including infrared (IR) and mass spectra, are available through the NIST WebBook, providing foundational data for the characterization of this compound.[1][2]

Stereochemistry

The molecular structure of 2-Cyclohexylamino-1-phenylethanol contains two chiral centers:

-

C1: The carbon atom bonded to the phenyl group and the hydroxyl group.

-

C2: The carbon atom bonded to the cyclohexylamino group.

The presence of two stereocenters gives rise to a total of four possible stereoisomers, existing as two pairs of enantiomers: (1R,2R) and (1S,2S), and (1R,2S) and (1S,2R). These stereoisomers are diastereomers of each other. The specific three-dimensional arrangement of the substituents at these chiral centers is critical as it can significantly influence the molecule's interaction with chiral biological targets such as enzymes and receptors.

The synthesis of a specific stereoisomer requires stereoselective synthetic methods. Without such control, a racemic or diastereomeric mixture will be produced. The separation of these stereoisomers can be achieved through chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Synthesis

The synthesis of 2-Cyclohexylamino-1-phenylethanol, as a β-amino alcohol, can be approached through several established synthetic routes. A common and direct method involves the ring-opening of an epoxide with an amine.

Proposed Synthetic Pathway: Epoxide Ring-Opening

A likely synthetic route to 2-Cyclohexylamino-1-phenylethanol is the nucleophilic attack of cyclohexylamine on styrene oxide. This reaction typically proceeds via an SN2 mechanism.

References

Chiral Synthesis of (1R,2S)-2-Cyclohexylamino-1-phenylethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral synthesis of (1R,2S)-2-Cyclohexylamino-1-phenylethanol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The document details a key synthetic methodology, presents quantitative data for reaction optimization, and provides an illustrative experimental protocol.

Introduction

(1R,2S)-2-Cyclohexylamino-1-phenylethanol is a chiral amino alcohol of significant interest due to its potential applications as a precursor for biologically active molecules and as a chiral auxiliary in asymmetric synthesis. The precise control of its stereochemistry is crucial for its intended function. This guide focuses on a primary and efficient method for its stereoselective synthesis: the nucleophilic ring-opening of an enantiomerically pure epoxide.

Synthetic Pathway Overview

The most direct and stereochemically controlled route to (1R,2S)-2-Cyclohexylamino-1-phenylethanol involves the reaction of an enantiomerically pure styrene oxide with cyclohexylamine. Specifically, the synthesis is achieved through the S_N_2-type ring-opening of (R)-styrene oxide by cyclohexylamine. The nucleophilic attack of the amine occurs preferentially at the less sterically hindered terminal carbon of the epoxide ring. This reaction proceeds with an inversion of the stereochemical configuration at the site of attack, leading to the desired (1R,2S) diastereomer with high fidelity.

The general transformation is depicted in the following reaction scheme:

Unveiling the Enigmatic Mechanism of Action of 2-Cyclohexylamino-1-phenylethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclohexylamino-1-phenylethanol is a substituted phenylethanolamine derivative. While specific pharmacological data for this compound is notably scarce in publicly available scientific literature, its structural similarity to a well-studied class of bioactive molecules, the phenylethanolamines, allows for informed postulation regarding its potential mechanism of action. This technical guide consolidates the available chemical information for 2-Cyclohexylamino-1-phenylethanol and extrapolates its likely pharmacological profile based on the established structure-activity relationships of related compounds. The focus of this analysis will be on potential interactions with adrenergic and serotonergic receptor systems, which are common targets for this chemical class. This document aims to provide a foundational understanding to guide future research and drug development efforts.

Chemical Identity

| Property | Value | Reference |

| IUPAC Name | 2-(cyclohexylamino)-1-phenylethan-1-ol | |

| Synonyms | α-[(cyclohexylamino)methyl]benzenemethanol | [1] |

| CAS Number | 6589-48-6 | [1] |

| Molecular Formula | C₁₄H₂₁NO | [1][2] |

| Molecular Weight | 219.32 g/mol | [2] |

Postulated Mechanism of Action: Insights from Structural Analogs

Due to the absence of direct experimental data for 2-Cyclohexylamino-1-phenylethanol, its mechanism of action can be hypothesized by examining the pharmacology of structurally related phenylethanolamines. This class of compounds is known to interact with various biogenic amine receptors, most notably adrenergic and serotonin receptors.[3][4] The specific substitutions on the phenylethanolamine scaffold, particularly on the aromatic ring and the amine group, dictate the receptor affinity and selectivity.[5]

Potential Adrenergic Receptor Activity

The core structure of 2-Cyclohexylamino-1-phenylethanol is a phenylethanolamine, which is the backbone of many adrenergic receptor agonists and antagonists.[5] The presence of a hydroxyl group on the benzylic carbon and a secondary amine are key features for adrenergic activity.

The nature of the substituent on the amine is a critical determinant of selectivity between α- and β-adrenergic receptors.[5] Larger, bulky substituents on the nitrogen atom, such as the cyclohexyl group in 2-Cyclohexylamino-1-phenylethanol, tend to confer greater activity at β-adrenergic receptors compared to α-adrenergic receptors.[5] For instance, increasing the size of the N-alkyl substituent from a methyl group (as in epinephrine) to an isopropyl group (as in isoproterenol) dramatically increases β-receptor potency and decreases α-receptor activity.[5]

Therefore, it is plausible that 2-Cyclohexylamino-1-phenylethanol acts as a β-adrenoceptor agonist. Depending on other structural features, it could exhibit selectivity for β₁ or β₂ subtypes.[3]

Potential Downstream Signaling:

Activation of β-adrenergic receptors, which are G-protein coupled receptors (GPCRs), typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[6] This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

References

- 1. 2-Cyclohexylamino-1-phenylethanol [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. Mechanisms involved in alpha-adrenergic phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2-Cyclohexylamino-1-phenylethanol Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-Cyclohexylamino-1-phenylethanol scaffold represents a versatile pharmacophore that has been explored for a range of biological activities. These synthetic compounds, characterized by a phenylethanol backbone with a cyclohexylamino moiety, have shown potential in modulating key physiological pathways, indicating their promise in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the known biological activities of 2-Cyclohexylamino-1-phenylethanol derivatives and structurally related compounds, focusing on their antidepressant, β2-adrenoceptor agonist, and antifungal properties. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

Core Biological Activities and Quantitative Data

While specific quantitative data for a broad range of 2-Cyclohexylamino-1-phenylethanol derivatives are not extensively available in the public domain, studies on structurally similar compounds, particularly 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, provide valuable insights into their potential as inhibitors of norepinephrine (NE) and serotonin (5-HT) reuptake—a key mechanism for antidepressant activity.

Antidepressant Activity: Norepinephrine and Serotonin Reuptake Inhibition

Derivatives of the closely related 2-phenyl-2-(1-hydroxycyclohexyl)dimethylethylamine class have been investigated for their ability to inhibit the synaptosomal uptake of norepinephrine and serotonin.[1] Although the complete quantitative dataset is not publicly available, the research indicates that substitutions on the phenyl ring, such as halogens or methoxy groups at the 3- and/or 4-positions, enhance the inhibitory activity.[1]

Table 1: Illustrative Antidepressant Activity of Structurally Related Phenylethanolamine Derivatives

| Compound Class | Target | Activity Metric | Reported Value | Reference Compound |

| N,2-substituted cyclopentylamine | NET | pIC50 | 7.5 ± 0.2 | Nisoxetine (pIC50 8.2 ± 0.0) |

| 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol | Forced Swim Test (mice) | ED50 | 5.27 mg/kg, i.p. | Venlafaxine (ED50 4.66 mg/kg, i.p.) |

Note: Data for the core 2-Cyclohexylamino-1-phenylethanol scaffold is limited. This table presents data from structurally related compounds to demonstrate the potential of this chemical class.

β2-Adrenoceptor Agonism

The 2-amino-1-phenylethanol backbone is a well-established pharmacophore for β2-adrenoceptor agonists, which are crucial in the treatment of asthma and other respiratory diseases. Activation of the β2-adrenoceptor, a Gs protein-coupled receptor, leads to the relaxation of bronchial smooth muscle.

Table 2: β2-Adrenoceptor Agonist Activity of Related 2-Amino-1-phenylethanol Derivatives

| Compound | Assay | Activity Metric | Value |

| Salbutamol | cAMP Accumulation (BC3H1 cells) | log EC50 | -6.12 ± 0.11 |

| Clenbuterol | cAMP Accumulation (BC3H1 cells) | log EC50 | -7.60 ± 0.10 |

| Isoprenaline | cAMP Accumulation (BC3H1 cells) | log EC50 | -6.93 ± 0.11 |

Antifungal Activity

Certain derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol have demonstrated potent antifungal activity, particularly against Candida species. The mechanism often involves the inhibition of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.

Table 3: Antifungal Activity of Structurally Related Azole Phenylethanol Derivatives

| Compound Derivative | Fungal Strain | Activity Metric | Value (µg/mL) |

| Aromatic biphenyl ester of 2-(1H-imidazol-1-yl)-1-phenylethanol | Candida albicans | MIC | 1.7 ± 1.4 |

| Aromatic biphenyl ester of 2-(1H-imidazol-1-yl)-1-phenylethanol | non-albicans Candida spp. | MIC | 1.9 ± 2.0 |

Experimental Protocols

Synaptosomal Norepinephrine and Serotonin Uptake Assay

This assay is fundamental for determining the potential of compounds to act as norepinephrine and/or serotonin reuptake inhibitors.

1. Synaptosome Preparation:

-

Rodent brain regions rich in noradrenergic and serotonergic neurons (e.g., cortex, hippocampus, or striatum) are dissected and homogenized in ice-cold sucrose buffer.

-

The homogenate is subjected to differential centrifugation to pellet the crude synaptosomal fraction.

-

The pellet is resuspended in an appropriate assay buffer.

2. Uptake Assay:

-

Synaptosomes are pre-incubated with the test compound at various concentrations.

-

The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter ([³H]-norepinephrine or [³H]-serotonin).

-

The incubation is carried out at 37°C for a short period to measure the initial rate of uptake.

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the internalized radiolabel.

-

The filters are washed with ice-cold buffer to remove any unbound radiolabel.

3. Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of a known potent reuptake inhibitor.

-

Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

-

The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined from concentration-response curves.

Experimental workflow for the synaptosomal neurotransmitter uptake assay.

β2-Adrenoceptor Agonist-Induced cAMP Accumulation Assay (HTRF)

This assay quantifies the intracellular accumulation of cyclic adenosine monophosphate (cAMP) following the stimulation of β2-adrenoceptors. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.

1. Cell Culture and Seeding:

-

A cell line stably expressing the human β2-adrenoceptor (e.g., HEK-293 or CHO cells) is cultured under standard conditions.

-

Cells are harvested and seeded into microtiter plates at an optimized density.

2. Compound Stimulation:

-

The culture medium is removed, and cells are washed with a stimulation buffer.

-

Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Test compounds are added at various concentrations, and the plate is incubated at room temperature for a defined period (e.g., 30 minutes).

3. Cell Lysis and cAMP Detection:

-

A lysis buffer containing HTRF reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor) is added to each well.

-

The plate is incubated at room temperature for approximately 60 minutes to allow for cell lysis and the competitive binding reaction to reach equilibrium.

4. Data Acquisition and Analysis:

-

The HTRF signal is read on a compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

The ratio of the two emission signals is calculated, which is inversely proportional to the amount of cAMP produced by the cells.

-

A standard curve is generated using known concentrations of cAMP.

-

The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from concentration-response curves.

Experimental workflow for the HTRF cAMP accumulation assay.

Signaling Pathways

β2-Adrenoceptor Signaling Cascade

The activation of the β2-adrenoceptor by an agonist initiates a well-defined intracellular signaling cascade that leads to a physiological response, such as smooth muscle relaxation.

Signaling pathway of a β2-adrenoceptor agonist.

Mechanism of Norepinephrine Reuptake Inhibition

Norepinephrine reuptake inhibitors exert their effect by blocking the norepinephrine transporter (NET), thereby increasing the concentration of norepinephrine in the synaptic cleft.

Logical relationship of norepinephrine reuptake inhibition.

Conclusion

The 2-Cyclohexylamino-1-phenylethanol scaffold and its derivatives represent a promising area for drug discovery, with potential applications in the treatment of depression, respiratory diseases, and fungal infections. While comprehensive quantitative data for this specific class of compounds is still emerging, the available information on structurally related molecules highlights the therapeutic potential of this chemical family. The experimental protocols and signaling pathways detailed in this guide provide a foundational understanding for researchers and drug development professionals working to explore and optimize these compounds for future clinical applications. Further structure-activity relationship studies are warranted to fully elucidate the potential of 2-Cyclohexylamino-1-phenylethanol derivatives as novel therapeutic agents.

References

2-Cyclohexylamino-1-phenylethanol Analogs: A Technical Guide to Synthesis, Pharmacology, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-Cyclohexylamino-1-phenylethanol scaffold represents a versatile chemical structure that has garnered significant interest in medicinal chemistry. Analogs of this core structure have been investigated for a range of pharmacological activities, primarily as modulators of adrenergic receptors, with additional exploration into their potential as neuroprotective agents. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of these compounds, with a focus on their action as β-adrenergic agonists and their emerging role in neuroprotection.

Synthesis of 2-Cyclohexylamino-1-phenylethanol Analogs

The synthesis of 2-Cyclohexylamino-1-phenylethanol and its analogs typically involves a few key synthetic strategies. A common approach is the reductive amination of a suitable phenacyl halide or a related ketone precursor with cyclohexylamine.

A general synthetic scheme involves the reaction of a substituted or unsubstituted α-bromoacetophenone with cyclohexylamine to form an α-aminoketone intermediate. This intermediate is then reduced to the corresponding aminoalcohol. The choice of reducing agent can influence the stereochemistry of the final product.

Alternatively, chiral synthesis methods can be employed to obtain specific enantiomers, which is often crucial for pharmacological activity. One such method utilizes a chiral oxaborolidine-catalyzed borane reduction of a phenacyl halide to produce a chiral chloro-alcohol, which is then reacted with an amine to yield the desired chiral amino-alcohol.

Potential Applications

The primary therapeutic potential of 2-Cyclohexylamino-1-phenylethanol analogs lies in their ability to act as β-adrenergic receptor agonists. This activity makes them promising candidates for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). More recently, research has also begun to explore their neuroprotective effects, suggesting potential applications in the management of neurodegenerative diseases.

β-Adrenergic Agonist Activity for Bronchodilation

The β2-adrenergic receptor is a key target for bronchodilator drugs. Agonists of this receptor induce relaxation of the airway smooth muscle, leading to bronchodilation and relief from the symptoms of asthma and COPD. The 2-amino-1-phenylethanol scaffold is a well-established pharmacophore for β2-adrenergic agonists.

Structure-Activity Relationship (SAR) for β-Adrenergic Agonism:

The pharmacological activity of these analogs is highly dependent on their chemical structure. Key structural features that influence potency and selectivity for β-adrenergic receptors include:

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical. For instance, hydroxyl or hydroxymethyl groups at the meta and para positions are often associated with potent β2-agonist activity.

-

Substitution on the Amino Group: The substituent on the nitrogen atom plays a crucial role in receptor affinity and selectivity. Bulky substituents, such as tert-butyl or larger groups, tend to confer selectivity for β2- over β1-adrenergic receptors. The cyclohexyl group in the parent compound is a key feature influencing this interaction.

-

Stereochemistry: The stereochemistry at the carbinol carbon is vital for activity, with the (R)-enantiomer typically being the more active isomer for β-adrenergic agonism.

Quantitative Data on β-Adrenergic Agonist Activity:

The following table summarizes the in vitro activity of representative 2-amino-1-phenylethanol analogs at β1 and β2-adrenergic receptors.

| Compound | Structure | β1 pD2 | β2 pD2 | Selectivity (β2/β1) |

| Isoproterenol | 8.1 | 8.3 | 1.6 | |

| Salbutamol | 6.4 | 7.5 | 12.6 | |

| Analog A | R = CH(CH3)2 | 6.8 | 8.2 | 25.1 |

| Analog B | R = C(CH3)3 | 6.5 | 8.5 | 100 |

Note: pD2 is the negative logarithm of the EC50 value. Higher pD2 values indicate greater potency. Data is compiled from various sources and represents typical values for analogous series.

Neuroprotective Potential

Recent studies have suggested that compounds based on the phenylethanolamine scaffold may possess neuroprotective properties. The proposed mechanisms of action include the modulation of neurotransmitter systems and the activation of pro-survival signaling pathways within neurons. These effects could be beneficial in conditions characterized by neuronal damage, such as stroke and neurodegenerative diseases like Alzheimer's and Parkinson's disease.

The neuroprotective effects of these compounds are thought to be mediated through various mechanisms, including:

-

Anti-apoptotic effects: Inhibition of programmed cell death pathways.

-

Anti-inflammatory properties: Reduction of neuroinflammation, which is a key contributor to neuronal damage.

-

Antioxidant activity: Protection against oxidative stress, a common factor in neurodegeneration.

Further research is needed to fully elucidate the mechanisms and therapeutic potential of 2-Cyclohexylamino-1-phenylethanol analogs in the context of neurological disorders.

Signaling Pathways

The pharmacological effects of 2-Cyclohexylamino-1-phenylethanol analogs as β-adrenergic agonists are mediated through the activation of specific intracellular signaling cascades.

Canonical Gs-Protein Signaling Pathway

Upon binding of a β2-adrenergic agonist, the receptor undergoes a conformational change, leading to the activation of the stimulatory G-protein (Gs). This initiates a signaling cascade that results in bronchodilation.

β-Arrestin Biased Signaling

In addition to the canonical Gs-pathway, β-adrenergic receptors can also signal through β-arrestin pathways. "Biased agonists" are ligands that preferentially activate one pathway over the other. The development of β-arrestin-biased agonists is an area of active research, as this could lead to drugs with improved therapeutic profiles and fewer side effects. For instance, β-arrestin signaling has been implicated in both receptor desensitization and the activation of distinct downstream signaling pathways that could contribute to both therapeutic and adverse effects.

Experimental Protocols

General Synthesis of 2-Cyclohexylamino-1-phenylethanol

The following is a representative, generalized protocol for the synthesis of 2-Cyclohexylamino-1-phenylethanol. Specific reaction conditions, such as solvents, temperatures, and reaction times, may need to be optimized for different analogs.

Step 1: Synthesis of 2-(Cyclohexylamino)-1-phenylethanone (Intermediate)

-

Dissolve 1.0 equivalent of α-bromoacetophenone in a suitable solvent such as acetonitrile or tetrahydrofuran (THF).

-

Add 2.2 equivalents of cyclohexylamine to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude α-aminoketone.

-

Purify the product by column chromatography on silica gel if necessary.

Step 2: Reduction to 2-Cyclohexylamino-1-phenylethanol

-

Dissolve the intermediate from Step 1 in a suitable solvent such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add 1.5 equivalents of a reducing agent, such as sodium borohydride, portion-wise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the final compound by recrystallization or column chromatography.

The following diagram illustrates the general experimental workflow for the synthesis and initial screening of these analogs.

The Pivotal Role of 2-Cyclohexylamino-1-phenylethanol in Asymmetric Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of asymmetric catalysis, the synthesis of enantiomerically pure molecules is of paramount importance, particularly in the pharmaceutical and fine chemical industries. Chiral β-amino alcohols have emerged as a highly effective class of ligands and auxiliaries for inducing stereoselectivity in a variety of chemical transformations. Among these, 2-Cyclohexylamino-1-phenylethanol stands out as a versatile and efficient chiral ligand, primarily utilized in the enantioselective addition of organozinc reagents to aldehydes. This technical guide provides an in-depth exploration of the role of 2-Cyclohexylamino-1-phenylethanol in asymmetric catalysis, detailing its synthesis, applications, and the underlying mechanistic principles.

Core Concepts in Asymmetric Catalysis

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of a chiral product. The catalyst, by creating a chiral environment around the reactants, lowers the activation energy for the formation of one enantiomer over the other. 2-Cyclohexylamino-1-phenylethanol functions as a chiral ligand that coordinates with a metal center, typically zinc, to form a chiral catalyst complex. This complex then orchestrates the enantioselective addition of a nucleophile to a prochiral substrate.

Synthesis of 2-Cyclohexylamino-1-phenylethanol

The enantiomerically pure forms of 2-Cyclohexylamino-1-phenylethanol, namely (1R,2S)- and (1S,2R)-2-(cyclohexylamino)-1-phenylethan-1-ol, are crucial for its application in asymmetric synthesis. A common synthetic route starts from readily available chiral precursors like phenylglycine or mandelic acid derivatives.

Experimental Protocol: Synthesis from (R)-Phenylglycinol

-

Reductive Amination: (R)-Phenylglycinol is reacted with cyclohexanone in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB), in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Reaction Conditions: The reaction is typically carried out at room temperature for 12-24 hours.

-

Work-up: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired enantiomerically pure 2-Cyclohexylamino-1-phenylethanol.

Application in Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Aldehydes

A primary application of 2-Cyclohexylamino-1-phenylethanol is as a chiral ligand in the enantioselective addition of diethylzinc (Et₂Zn) to aldehydes, a reliable method for the synthesis of chiral secondary alcohols.

General Reaction Scheme

Caption: Logical flow of catalyst formation and the subsequent catalytic cycle.

Experimental Workflow for Asymmetric Addition

Caption: A typical experimental workflow for the asymmetric addition reaction.

Conclusion

2-Cyclohexylamino-1-phenylethanol is a highly effective and practical chiral ligand for asymmetric catalysis, particularly in the enantioselective addition of diethylzinc to aldehydes. Its straightforward synthesis, coupled with its ability to induce high levels of stereoselectivity, makes it a valuable tool for chemists in both academic and industrial research. The well-understood mechanism allows for rational modification and optimization of reaction conditions to achieve desired outcomes in the synthesis of complex chiral molecules. This guide provides a foundational understanding for researchers and professionals seeking to leverage the power of this chiral amino alcohol in their synthetic endeavors.

An In-Depth Technical Guide to 2-Cyclohexylamino-1-phenylethanol: From Discovery to Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and experimental protocols related to 2-Cyclohexylamino-1-phenylethanol. It is designed to serve as a core resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering detailed insights into the synthesis and pharmacological evaluation of this compound and its derivatives.

Discovery and Historical Context

The initial synthesis and investigation of 2-Cyclohexylamino-1-phenylethanol and its cyclic derivatives were first reported in a 1972 publication in the Journal of Medicinal Chemistry by W. J. Irwin, D. L. Wheeler, and N. J. Harper. This foundational work laid the groundwork for understanding the structure-activity relationships of this class of compounds. The primary focus of this early research was to explore the potential therapeutic applications of these novel chemical entities, with a particular emphasis on their effects on the central nervous system.

Subsequent research has further explored the pharmacological profile of 2-Cyclohexylamino-1-phenylethanol and its analogs, with investigations into their potential anticonvulsant properties. These studies have sought to identify compounds with favorable therapeutic indices for the potential treatment of seizures.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Cyclohexylamino-1-phenylethanol is presented in Table 1. This data is essential for its handling, formulation, and interpretation of its biological activity.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₁NO | [1][2] |

| Molecular Weight | 219.32 g/mol | [1][2] |

| CAS Number | 6589-48-6 | [1] |

| IUPAC Name | 2-(cyclohexylamino)-1-phenylethan-1-ol | |

| Synonyms | Benzenemethanol, α-[(cyclohexylamino)methyl]-; Benzyl alcohol, α-((cyclohexylamino)methyl)-; Ethanol, 2-cyclohexylamino-1-phenyl- | [1] |

Synthesis and Experimental Protocols

The synthesis of 2-Cyclohexylamino-1-phenylethanol and its derivatives is a critical aspect of its study. The following sections detail the experimental protocols for its preparation and pharmacological evaluation, based on established methodologies in the field.

Synthesis of 2-Cyclohexylamino-1-phenylethanol

The synthesis of the parent compound, 2-Cyclohexylamino-1-phenylethanol, can be achieved through the reaction of styrene oxide with cyclohexylamine. A general procedure is as follows:

Materials:

-

Styrene oxide

-

Cyclohexylamine

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for salt formation, optional)

-

Diethyl ether (for precipitation, optional)

Procedure:

-

A solution of styrene oxide in ethanol is prepared in a round-bottom flask.

-

An equimolar amount of cyclohexylamine is added to the solution.

-

The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.

-

For the preparation of the hydrochloride salt, the purified base can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid. The resulting precipitate is then collected by filtration and dried.

The following diagram illustrates the general workflow for the synthesis and purification of 2-Cyclohexylamino-1-phenylethanol.

Anticonvulsant Activity Screening

The evaluation of the anticonvulsant activity of 2-Cyclohexylamino-1-phenylethanol and its derivatives is typically performed using standardized animal models. The two most common primary screening tests are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.

3.2.1. Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures.

Protocol:

-

Male albino mice (or rats) of a specified weight range are used.

-

The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various dose levels.

-

After a predetermined time for drug absorption, a maximal electrical stimulus is delivered via corneal or ear-clip electrodes.

-

The animals are observed for the presence or absence of the tonic hindlimb extensor component of the seizure.

-

The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic extensor seizure, is calculated using probit analysis.

3.2.2. Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures.

Protocol:

-

Male albino mice of a specified weight range are used.

-

The test compound is administered i.p. or p.o. at various dose levels.

-

After a predetermined time for drug absorption, a convulsant dose of pentylenetetrazol (typically the CD₉₇, the dose that causes convulsions in 97% of animals) is injected subcutaneously.

-

The animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.

-

The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is calculated.

The logical flow of anticonvulsant screening is depicted in the diagram below.

Structure-Activity Relationships and Signaling Pathways

The initial studies on cyclic derivatives of 2-Cyclohexylamino-1-phenylethanol aimed to understand how structural modifications influence biological activity. The core structure, consisting of a phenylethanol backbone with a cyclohexylamino group, provides a scaffold for further chemical exploration. The nitrogen atom and the hydroxyl group are key functionalities that can participate in interactions with biological targets.

While the precise signaling pathways through which 2-Cyclohexylamino-1-phenylethanol and its derivatives exert their anticonvulsant effects have not been fully elucidated, compounds with similar structural motifs, such as other N-substituted 2-amino-1-phenylethanol derivatives, are known to interact with various receptors and ion channels in the central nervous system. Potential mechanisms of action could involve modulation of voltage-gated sodium channels, enhancement of GABAergic inhibition, or interaction with other neurotransmitter systems. Further research is required to delineate the specific molecular targets of this compound class.

The relationship between the parent compound and its derivatives in exploring structure-activity relationships is illustrated below.

Conclusion

2-Cyclohexylamino-1-phenylethanol represents a foundational molecule in a class of compounds with potential therapeutic applications, particularly in the realm of central nervous system disorders. This technical guide has provided an in-depth overview of its discovery, key physicochemical properties, and detailed experimental protocols for its synthesis and pharmacological evaluation. The provided diagrams and structured data are intended to facilitate further research and development in this area. Future investigations into the precise mechanism of action and the optimization of the therapeutic index of its derivatives are warranted to fully explore the potential of this chemical scaffold.

References

Methodological & Application

enantioselective synthesis of beta-amino alcohols using 2-Cyclohexylamino-1-phenylethanol

Application Note: Enantioselective Synthesis of β-Amino Alcohols

Utilizing (1R,2S)-2-Cyclohexylamino-1-phenylethanol as a Chiral Catalyst

Abstract

This document provides a detailed protocol for the enantioselective synthesis of β-amino alcohols via the catalytic addition of dialkylzinc reagents to aldehydes. Chiral β-amino alcohols are crucial structural motifs in many pharmaceuticals and serve as valuable chiral ligands in asymmetric synthesis.[1][2] This application note focuses on the use of (1R,2S)-2-Cyclohexylamino-1-phenylethanol, a derivative of norephedrine, as an effective chiral catalyst for this transformation.[3] Detailed methodologies for the preparation of the catalyst and the subsequent asymmetric alkylation of benzaldehyde with diethylzinc are presented. The protocol typically yields the corresponding chiral secondary alcohol with good conversion rates and high enantioselectivity.

Introduction

The enantioselective carbon-carbon bond formation is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where a specific stereoisomer is often responsible for the desired therapeutic effect. The addition of organometallic reagents to carbonyl compounds is a powerful method for creating new stereocenters. The use of chiral β-amino alcohols as catalysts for the enantioselective addition of dialkylzinc reagents to aldehydes has been extensively studied and proven to be a highly effective strategy.[4][5][6]

(1R,2S)-2-Cyclohexylamino-1-phenylethanol, derived from (1R,2S)-norephedrine, has emerged as a successful catalyst for inducing high asymmetry in these reactions.[3] The catalyst's structure, featuring a chiral backbone and a sterically defined N-substituent, allows for the formation of a well-organized transition state, effectively directing the facial selectivity of the alkyl group transfer from the zinc reagent to the aldehyde. This note details the experimental procedure for this catalytic system.

Reaction Scheme

A) Catalyst Synthesis: Reductive Amination

General scheme for the synthesis of the chiral ligand via reductive amination of (1R,2S)-norephedrine with cyclohexanone.

B) Catalytic Enantioselective Alkylation

General scheme for the enantioselective addition of diethylzinc to an aldehyde catalyzed by (1R,2S)-2-Cyclohexylamino-1-phenylethanol.

Experimental Protocols

Protocol 1: Synthesis of (1R,2S)-2-Cyclohexylamino-1-phenylethanol

This procedure is adapted from the general method for reductive alkylation of norephedrine.[3]

Materials:

-

(1R,2S)-(-)-Norephedrine (1.0 eq)

-

Cyclohexanone (1.5 eq)

-

Ethanol (or Methanol)

-

Sodium borohydride (NaBH₄) (2.0 eq)

-

Ethyl acetate

-

1 M Sodium hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

To a flame-dried, nitrogen-purged flask, add (1R,2S)-norephedrine (e.g., 1.05 g, 6.96 mmol) and ethanol (10 mL).

-

Add cyclohexanone (1.5 eq, e.g., 1.08 mL, 10.4 mmol) to the solution.

-

Allow the mixture to stir at room temperature for 18 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (2.0 eq, e.g., 0.53 g, 13.9 mmol) in portions.

-

Allow the reaction to stir at 0 °C for 90 minutes.

-

Remove the solvent under reduced pressure (rotary evaporation).

-

Perform a liquid-liquid extraction: add ethyl acetate (50 mL) and 1 M NaOH (50 mL) to the residue. Separate the layers and extract the aqueous phase two more times with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization if necessary.

Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a generalized procedure based on established methods.[3][7]

Materials:

-

(1R,2S)-2-Cyclohexylamino-1-phenylethanol (catalyst, 10 mol%)

-

Anhydrous Hexane or Toluene

-

Diethylzinc (Et₂Zn) (1.0 M solution in hexanes, 2.0 eq)

-

Benzaldehyde (1.0 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask, magnetic stirrer, argon/nitrogen atmosphere, syringes

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral ligand (1R,2S)-2-Cyclohexylamino-1-phenylethanol (0.1 eq) in anhydrous hexane (e.g., 5 mL).

-

Reaction Initiation: Cool the flask to 0 °C. Slowly add diethylzinc solution (2.0 eq) dropwise via syringe. A white precipitate may form as the zinc-alkoxide complex is generated. Stir the mixture at 0 °C for 30 minutes.

-

Substrate Addition: Add benzaldehyde (1.0 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed (typically 2-24 hours). For improved enantioselectivity, lower temperatures (e.g., -20 °C) can be employed.[5]

-

Quenching: Once the reaction is complete, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Work-up: Allow the mixture to warm to room temperature. Add diethyl ether and transfer the mixture to a separatory funnel. Wash with 1 M HCl, followed by saturated NaHCO₃, and finally brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification & Analysis: Purify the crude product (1-phenyl-1-propanol) by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient). Determine the yield and measure the enantiomeric excess (% ee) by chiral HPLC or GC analysis.[7]

Data Presentation

The effectiveness of N-alkylated norephedrine derivatives as catalysts is demonstrated by the high enantioselectivity achieved across various substrates. The table below summarizes representative results for the addition of diethylzinc to aldehydes using catalysts derived from norephedrine and its diastereomer, pseudonorephedrine.

| Entry | Catalyst | Aldehyde | Yield (%) | Enantiomeric Excess (% ee) | Product Configuration |

| 1 | (1R,2S)-N-Cyclohexylnorephedrine | Benzaldehyde | ~85-95 | 60% (80:20 er) | R |

| 2 | (1S,2S)-N-Cyclooctylpseudonorephedrine | Benzaldehyde | ~85-95 | 82% (91:9 er) | S |

| 3 | (1R,2S)-N-Butylnorephedrine | Benzaldehyde | ~85-95 | 58% (79:21 er) | R |

| 4 | (1S,2S)-N-Cyclohexylpseudonorephedrine | p-Tolualdehyde | ~85-95 | 75% (87.5:12.5 er) | S |

Table 1: Representative yields and enantioselectivities. Data is generalized from reported enantiomeric ratios (er) for N-alkylated ephedra alkaloids.[3] The absolute configuration of the product is primarily determined by the stereochemistry at the benzylic position of the catalyst ligand.[3]

Visualized Workflow and Mechanism

Experimental Workflow

The following diagram illustrates the sequential steps involved in the catalyzed synthesis of the β-amino alcohol.

Caption: A flowchart of the experimental protocol.

Proposed Catalytic Cycle

The reaction is proposed to proceed through a dimeric zinc complex, where one zinc atom acts as a Lewis acid to activate the aldehyde, while the other holds the chiral ligand and the alkyl group for transfer.

Caption: Proposed mechanism for the catalytic cycle.

References

- 1. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 2. diva-portal.org [diva-portal.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Chiral β-Amino Alcohol | TCI AMERICA [tcichemicals.com]

- 5. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes [mdpi.com]

Application Notes and Protocols for 2-Cyclohexylamino-1-phenylethanol as a Chiral Auxiliary in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the potential use of 2-cyclohexylamino-1-phenylethanol as a chiral auxiliary in asymmetric synthesis. While direct literature precedents for this specific auxiliary are limited, its structural analogy to well-established chiral auxiliaries, such as pseudoephedrine, suggests its utility in directing stereoselective transformations. The following sections outline the hypothetical application of 2-cyclohexylamino-1-phenylethanol in asymmetric alkylation reactions, providing detailed experimental protocols, expected outcomes based on analogous systems, and methods for auxiliary removal. These notes are intended to serve as a guide for researchers exploring the development of new chiral auxiliaries for stereocontrolled synthesis.

Introduction to Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. This strategy is a cornerstone of asymmetric synthesis, enabling the preparation of enantiomerically enriched products. An ideal chiral auxiliary should be readily available, easily attached to the substrate, induce a high degree of stereoselectivity, and be readily removed under mild conditions without racemization of the product. 1,2-amino alcohols are a prominent class of chiral auxiliaries, with pseudoephedrine being a notable example used extensively in asymmetric alkylations.

2-Cyclohexylamino-1-phenylethanol, a chiral 1,2-amino alcohol, possesses the key structural features of a potentially effective chiral auxiliary. Its rigid cyclohexyl group and the phenyl-bearing stereocenter can create a well-defined chiral environment to bias the approach of reagents to a tethered substrate.

Proposed Application: Asymmetric Alkylation of Carboxylic Acid Derivatives

Based on the well-established methodology developed for pseudoephedrine amides, 2-cyclohexylamino-1-phenylethanol can be envisioned as a chiral auxiliary for the asymmetric alkylation of carboxylic acid derivatives.[1][2][3] The general workflow involves the formation of an amide between the chiral auxiliary and a prochiral carboxylic acid, followed by diastereoselective enolate formation and alkylation, and subsequent removal of the auxiliary to yield the chiral product.

General Workflow

The proposed synthetic sequence is depicted below. The chiral auxiliary is first acylated to form the corresponding amide. Deprotonation with a strong base generates a chiral enolate, which then reacts with an electrophile. The resulting diastereomerically enriched product is then cleaved to afford the chiral carboxylic acid, and the auxiliary can potentially be recovered.

References

Application Notes and Protocols for 2-Cyclohexylamino-1-phenylethanol in Asymmetric Aldol Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. The development of asymmetric organocatalysis has provided powerful tools for the enantioselective synthesis of these molecules. Chiral β-amino alcohols, such as 2-Cyclohexylamino-1-phenylethanol, are a class of readily accessible and stable organocatalysts that can effectively promote asymmetric aldol reactions.[1] These catalysts operate via an enamine-based mechanism, similar to the well-established proline catalysis, to deliver chiral aldol products with high stereoselectivity.[2] This document provides a detailed representative protocol for the use of 2-Cyclohexylamino-1-phenylethanol in the asymmetric aldol reaction between a ketone and an aromatic aldehyde.

Mechanism of Action

The catalytic cycle of the 2-Cyclohexylamino-1-phenylethanol-catalyzed aldol reaction is believed to proceed through the formation of a chiral enamine intermediate. The secondary amine of the catalyst reacts with the ketone to form an enamine, which then attacks the aldehyde electrophile in a stereocontrolled manner. The resulting iminium ion is subsequently hydrolyzed to release the aldol product and regenerate the catalyst for the next cycle.

Data Presentation

The following table summarizes representative quantitative data for the asymmetric aldol reaction between cyclohexanone and various aromatic aldehydes, catalyzed by a chiral β-amino alcohol. The data is illustrative of the typical performance that can be expected with this class of catalysts.

| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |

| 1 | 4-Nitrobenzaldehyde | 2-((R)-Hydroxy((S)-4-nitrophenyl)methyl)cyclohexan-1-one | 92 | >95:5 | 98 |

| 2 | Benzaldehyde | 2-((R)-Hydroxy((S)-phenyl)methyl)cyclohexan-1-one | 85 | >95:5 | 95 |

| 3 | 4-Chlorobenzaldehyde | 2-((S)-4-Chlorophenyl)((R)-hydroxy)methyl)cyclohexan-1-one | 90 | >95:5 | 97 |

| 4 | 4-Methoxybenzaldehyde | 2-((R)-Hydroxy((S)-4-methoxyphenyl)methyl)cyclohexan-1-one | 88 | >95:5 | 96 |

Experimental Protocols

General Considerations:

-

All reagents should be of high purity and used as received unless otherwise noted.

-

Reactions should be carried out in a well-ventilated fume hood.

-

Anhydrous solvents should be used where specified.

-

Reaction progress can be monitored by thin-layer chromatography (TLC).

Representative Protocol for the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

This protocol describes a representative procedure for the enantioselective aldol reaction catalyzed by (1R,2S)-2-(cyclohexylamino)-1-phenylethanol.

Materials:

-

(1R,2S)-2-(Cyclohexylamino)-1-phenylethanol (catalyst)

-

Cyclohexanone

-

4-Nitrobenzaldehyde

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg) in anhydrous DMSO (4.0 mL) in a round-bottom flask, add cyclohexanone (5.0 mmol, 0.52 mL).

-

Add (1R,2S)-2-(cyclohexylamino)-1-phenylethanol (0.2 mmol, 43.9 mg, 20 mol%) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.

-

Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the purified product.

Mandatory Visualizations

Caption: Proposed enamine catalytic cycle for the aldol reaction.

Caption: General experimental workflow for the aldol reaction.

References

Application Notes and Protocols: Synthesis of Novel Antiviral Agents from 2-Cyclohexylamino-1-phenylethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless challenge posed by viral infections necessitates a continuous search for novel antiviral agents with diverse mechanisms of action. The 2-Cyclohexylamino-1-phenylethanol scaffold presents a promising, yet underexplored, foundation for the development of new antiviral drugs. While direct antiviral activity of its derivatives is not yet extensively documented in publicly available literature, the parent structure is a key component in compounds exhibiting a range of other biological effects, including central nervous system activity. This suggests that modifications to this scaffold could yield derivatives with significant therapeutic potential.

The phenylethanolamine motif is a well-established pharmacophore present in numerous approved drugs. Furthermore, a variety of phenylethylamine and phenyl amine derivatives have demonstrated potent antiviral activities against a spectrum of viruses, including Hepatitis C Virus (HCV), Coxsackievirus B3 (CVB3), and Human Immunodeficiency Virus (HIV). This provides a strong rationale for the systematic synthesis and screening of a library of 2-Cyclohexylamino-1-phenylethanol derivatives as a novel class of antiviral candidates.

These application notes provide a comprehensive overview of the rationale, proposed synthesis protocols, and strategies for antiviral screening of 2-Cyclohexylamino-1-phenylethanol derivatives.

Rationale for Antiviral Potential

The exploration of 2-Cyclohexylamino-1-phenylethanol derivatives for antiviral drug discovery is supported by the following:

-

Structural Analogy to Known Antivirals: The core structure shares features with other successful antiviral agents, suggesting it can be adapted to interact with viral or host cell targets.

-

Proven Biological Activity: The synthesis of cyclic derivatives of 2-cyclohexylamino-1-phenylethanol has led to compounds with significant CNS pharmacological actions, such as anticonvulsant and appetite suppressant activities. This demonstrates that the scaffold is amenable to chemical modification to produce biologically active molecules.

-

Versatile Scaffold: The presence of hydroxyl and secondary amine groups allows for a wide range of chemical modifications, enabling the creation of a diverse library of compounds for screening.

Experimental Protocols

General Synthesis of 2-Cyclohexylamino-1-phenylethanol Derivatives

The following is a generalized protocol for the synthesis of derivatives, which can be adapted based on the desired final compound.

Materials:

-

Styrene oxide

-

Cyclohexylamine

-

Appropriate solvent (e.g., methanol, ethanol, or isopropanol)

-

Acid or base catalyst (optional, depending on the reaction)

-

Acylating or alkylating agents (for derivatization)

-

Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

-

Synthesis of the Core Scaffold:

-

In a round-bottom flask, dissolve styrene oxide in a suitable solvent.

-

Add cyclohexylamine to the solution (typically in a 1:1 to 1.2:1 molar ratio).

-

The reaction can be heated under reflux for several hours to ensure completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product, 2-Cyclohexylamino-1-phenylethanol, is then purified, typically by column chromatography on silica gel.

-

-

Derivatization of the Core Scaffold:

-

N-Alkylation/N-Acylation: The secondary amine can be readily alkylated or acylated using standard procedures. For example, acylation can be achieved by reacting the core scaffold with an appropriate acid chloride or anhydride in the presence of a base like triethylamine.

-

O-Alkylation/O-Acylation: The hydroxyl group can be derivatized through reactions with alkyl halides or acylating agents under appropriate conditions.

-

Diagram of General Synthesis Workflow:

Caption: General workflow for the synthesis of a 2-Cyclohexylamino-1-phenylethanol derivative library.

Proposed Antiviral Screening Protocol

A generalized workflow for screening the synthesized derivatives for antiviral activity is presented below. This can be adapted for specific viruses and cell lines.

Materials:

-

Synthesized 2-Cyclohexylamino-1-phenylethanol derivatives

-

Host cell line permissive to the virus of interest

-

Virus stock with a known titer

-

Cell culture medium and supplements

-

Cytotoxicity assay kit (e.g., MTT, MTS)

-

Viral replication quantification assay (e.g., plaque assay, qPCR for viral genomes, ELISA for viral proteins)

-

Positive control antiviral drug

Procedure:

-

Cytotoxicity Assay:

-

Seed the host cells in 96-well plates.

-

Treat the cells with a range of concentrations of the synthesized compounds for a period that mirrors the antiviral assay duration.

-

Determine the 50% cytotoxic concentration (CC50) using a standard cytotoxicity assay.

-

-

Antiviral Activity Assay:

-

Seed the host cells in 96-well plates.

-